2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ionic Liquids Preparation : Kärnä, Lahtinen, and Valkonen (2009) reported the synthesis of quaternary ammonium salts using ether functionalized alkyl bromides, including 4-methoxybenzyl, highlighting its role in the development of new ionic liquids with potential applications in green chemistry (Kärnä, Lahtinen, & Valkonen, 2009).
Catalysis in Organic Reactions : Türkmen, Pape, Hahn, and Çetinkaya (2009) discussed the use of benzimidazolium bromides with 4-methoxybenzyl in the formation of palladium complexes, highlighting their catalytic activity in Mizoroki–Heck coupling reactions, a crucial process in organic synthesis (Türkmen, Pape, Hahn, & Çetinkaya, 2009).
Synthesis of Oligoribonucleotides : Takaku and Kamaike (1982) utilized 4-methoxybenzyl group as a protecting group in the synthesis of oligoribonucleotides, demonstrating its utility in complex biochemical synthesis processes (Takaku & Kamaike, 1982).
Crystal Packing Studies : Martin, Patrick, and Cammers (1999) studied the crystal packing of derivatives of N-benzyl-2-phenylpyridinium bromide, including 4-methoxybenzyl, to understand the molecular orientations in ionic lattices, which is essential in the design of advanced materials (Martin, Patrick, & Cammers, 1999).
Photodynamic Therapy for Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with 4-methoxybenzyl groups, highlighting their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Fluorinated α-Amino Acids : Zaitsev, Fedorova, Mosevich, Kuznetsova, Gomzina, and Krasikova (2002) developed procedures for synthesizing fluorobenzyl bromides, including 4-methoxybenzyl bromide, for use in asymmetric synthesis of fluorinated α-amino acids, which are important in medical imaging like PET scans (Zaitsev et al., 2002).
Mechanism of Action
Target of Action
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, particularly in the synthesis of complex organic compounds . The downstream effects of this pathway include the creation of new organic compounds with diverse structures and properties .
Pharmacokinetics
Its bioavailability in a reaction is influenced by factors such as its concentration, the presence of a suitable catalyst (such as palladium), and the conditions of the reaction .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to fields such as medicinal chemistry, materials science, and drug discovery .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst, and the concentrations of the reactants . Optimizing these conditions is crucial for maximizing the yield and selectivity of the Suzuki–Miyaura cross-coupling reaction .
Properties
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-8-6(12)4(10)3(2-9)5(11)7(8)13/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXIYPEWUELMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)CBr)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964162 | |
Record name | 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4910-40-1 | |
Record name | 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4910-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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